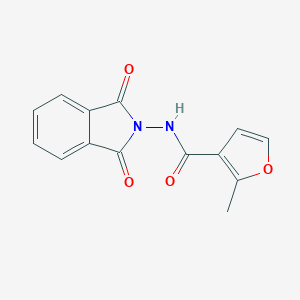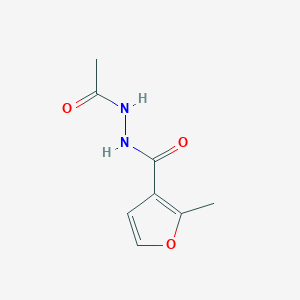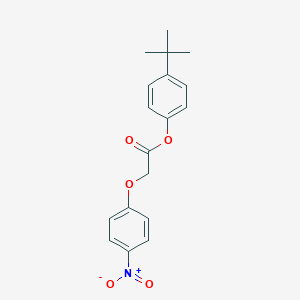![molecular formula C17H24N2O5S B322858 ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B322858.png)
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an anilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with ethyl 4-oxobutanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or anilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can be compared with other similar compounds, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a similar piperidine ring but lacks the sulfonyl and anilino groups.
4-(Piperidin-1-ylsulfonyl)aniline: This compound contains the piperidine and sulfonyl groups but does not have the ethyl 4-oxobutanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propriétés
Formule moléculaire |
C17H24N2O5S |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-2-24-17(21)11-10-16(20)18-14-6-8-15(9-7-14)25(22,23)19-12-4-3-5-13-19/h6-9H,2-5,10-13H2,1H3,(H,18,20) |
Clé InChI |
YZYXWVHNMVXFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-Methyl-3-furoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B322778.png)


![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322783.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide](/img/structure/B322784.png)

![N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
![N1,N4-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE](/img/structure/B322790.png)
![3-bromo-4-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B322792.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322793.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide](/img/structure/B322795.png)


